molecular formula C12H26N2O3 B13928842 tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Cat. No.: B13928842
M. Wt: 246.35 g/mol
InChI Key: HFJJYXCWZMNFNS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is an organic compound with the molecular formula C12H27N3O2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropoxy)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
  • tert-Butyl (3-((3-hydroxypropyl)amino)propyl)(methyl)carbamate
  • tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Uniqueness

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate

InChI

InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(4)8-6-10-16-9-5-7-13/h5-10,13H2,1-4H3

InChI Key

HFJJYXCWZMNFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCCN

Origin of Product

United States

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